molecular formula C8H14ClN3O B1486033 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride CAS No. 2206970-86-5

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride

Cat. No.: B1486033
CAS No.: 2206970-86-5
M. Wt: 203.67 g/mol
InChI Key: MXOBFJABSWRMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride” is a valuable scaffold for drug design and medicinal chemistry . It is a derivative of the pyrazolo-diazepine pharmacophore .


Synthesis Analysis

The synthesis of this compound involves several steps. Commercially available Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyrazolo-diazepine skeleton, which is a fused ring system containing a pyrazole ring and a diazepine ring .


Chemical Reactions Analysis

The chemical reactivity of this compound is demonstrated in its synthesis. After the formation of the pyrazolo-diazepine skeleton, selective reduction of the lactam is accomplished cleanly using borane. The resulting amine is then protected using a tert-butyloxycarbonyl protecting group .

Future Directions

The future directions for this compound could involve further exploration of its potential in drug design and medicinal chemistry, given its valuable scaffold . Further studies could also focus on elucidating its mechanism of action and optimizing its synthesis.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c12-6-7-4-8-5-9-2-1-3-11(8)10-7;/h4,9,12H,1-3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBFJABSWRMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.